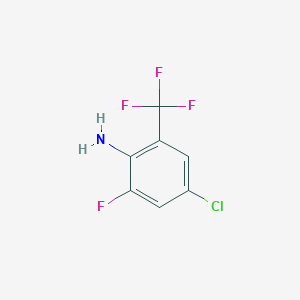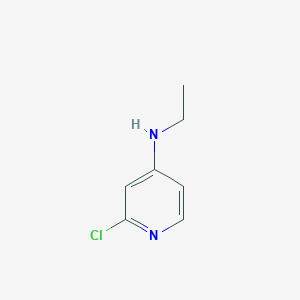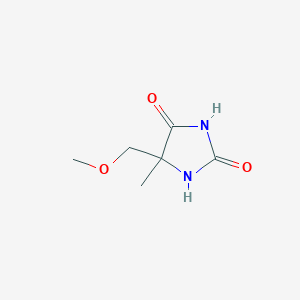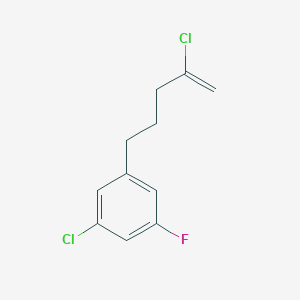
2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene
説明
This would typically include the compound’s systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This involves describing the compound’s molecular structure, including its atoms, bonds, and any functional groups. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Catalytic Dehydrohalogenation and Hydroisomerization : The catalytic dehydrohalogenation of halogenated pentenes to yield pentene is a notable application. Catalysts such as Nb, Mo, Ta, W halide clusters, and Re chloride clusters are used for this purpose, facilitating reactions under specific conditions (Kamiguchi et al., 2003). Similarly, hydroisomerization of olefins like 2-pentene can be catalyzed by certain rhodium halides, leading to the formation of 1-pentene and trans-2-pentene (Bond & Hillyard, 1968).
Addition Reactions and Polymerization : The homolytic addition of thiophenol to compounds like trivinylmethane and 3-vinyl-1-pentene has been studied, revealing insights into radical formations and reactions (Vasil’eva, Fedin, & Freĭdlina, 1970). The process of monomer-isomerization polymerization using catalysts like TiCl3–R3Al for converting olefins like 5-phenyl-2-pentene to polymers consisting of 5-phenyl-1-pentene units has also been reported (Endo, Tsujikawa, & Otsu, 1986).
Electrochemical Reduction and Synthesis : Electrochemical reduction of dihalopentanes at carbon electrodes has been explored, yielding various compounds including cyclopentane, n-pentane, and 1-pentene (Pritts & Peters, 1994). The synthesis of compounds like 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one through reactions involving chloro- and fluorophenyl derivatives has also been reported (Satheeshkumar et al., 2017).
Photochromic Properties : The study of photochromic properties in compounds like 1‐[2‐methyl‐5‐(3‐fluoro‐4‐chloro)phenyl‐3‐thienyl]perfluorocyclopentene has revealed insights into their photochemical behaviors, fluorescence, and kinetics (Xue et al., 2017).
Safety And Hazards
This involves detailing any safety concerns or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.
将来の方向性
This involves discussing potential future research directions, such as new synthesis methods, applications, or areas of study.
I hope this helps! If you have any other questions, feel free to ask.
特性
IUPAC Name |
1-chloro-3-(4-chloropent-4-enyl)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2F/c1-8(12)3-2-4-9-5-10(13)7-11(14)6-9/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYNQWXNUVFOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC(=CC(=C1)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B1421432.png)
![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde](/img/structure/B1421434.png)
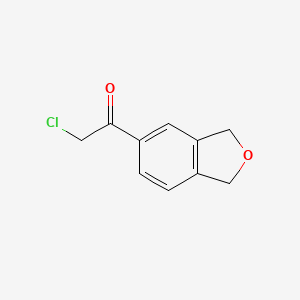
![N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide](/img/structure/B1421438.png)
![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide](/img/structure/B1421440.png)
![4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421442.png)
![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1421444.png)
![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride](/img/structure/B1421445.png)
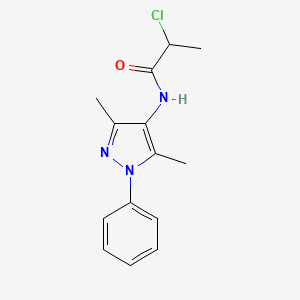
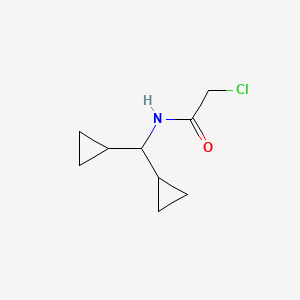
![12-Oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-13-one](/img/structure/B1421448.png)
